2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one
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Overview
Description
2,3,5,6,7,8-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that features a fused ring system combining pyrrolo and quinazolinone structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a key step in the synthesis may involve the use of palladium-catalyzed deacylative alkylation of N-acyl 3-substituted indoles . This method allows for the formation of the fused ring system with high chemical yields.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the fused ring system, allowing for the creation of derivatives with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2,3,5,6,7,8-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: Research into the compound’s medicinal properties could lead to the development of new therapeutic agents. Its structure may be optimized to enhance its efficacy and selectivity for specific biological targets.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one include other fused heterocyclic systems such as:
- Hexahydropyrrolo[2,3-b]indole alkaloids
- Hexahydropyrrolo[2,1-a]isoquinoline oxalate
- Hexahydropyrrolo[3,2,1- jk]carbazole
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications. This allows for the exploration of a wide range of biological activities and applications, making it a valuable compound in scientific research.
Properties
CAS No. |
88491-50-3 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H14N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-7H2 |
InChI Key |
OACRPJICGZAYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3CCCC3=N2 |
Origin of Product |
United States |
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